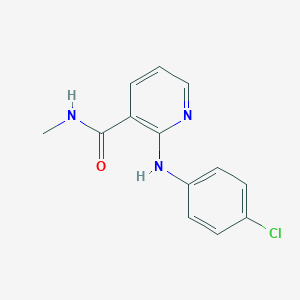
2-(4-chloroanilino)-N-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloroanilino)-N-methylnicotinamide, also known as C21H19ClN2O, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a derivative of nicotinamide and has been found to exhibit significant bioactivity in vitro and in vivo.
Wirkmechanismus
The mechanism of action of 2-(4-chloroanilino)-N-methylnicotinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, it has been shown to induce apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR pathway. In neurons, it has been found to modulate the activity of NMDA receptors and voltage-gated calcium channels, which may affect synaptic plasticity and neuronal excitability. In immune cells, it has been shown to inhibit the production of pro-inflammatory cytokines by blocking the NF-kB pathway.
Biochemical and Physiological Effects:
2-(4-chloroanilino)-N-methylnicotinamide has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in animal models. In neurons, it has been found to modulate synaptic plasticity, neuronal excitability, and cognitive function in animal models. In immune cells, it has been shown to inhibit the production of pro-inflammatory cytokines, reduce inflammation, and improve autoimmune disease symptoms in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chloroanilino)-N-methylnicotinamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in a range of assays and experiments across different scientific fields. However, one limitation is its relatively high cost, which may limit its accessibility for some researchers. Another limitation is its potential toxicity, which requires careful handling and safety precautions.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chloroanilino)-N-methylnicotinamide. One direction is to further elucidate its mechanism of action, particularly in the context of different cell types and signaling pathways. Another direction is to explore its potential applications in other scientific fields, such as infectious disease research and metabolic disorders. Additionally, there is a need for further studies on the safety and toxicity of this compound, particularly in animal models and human clinical trials. Overall, 2-(4-chloroanilino)-N-methylnicotinamide shows great promise as a versatile and bioactive compound with potential applications across various scientific fields.
Synthesemethoden
The synthesis of 2-(4-chloroanilino)-N-methylnicotinamide involves the reaction of 4-chloroaniline with nicotinamide in the presence of a catalyst. The reaction is carried out in an organic solvent, such as acetonitrile or dimethylformamide, at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization. This synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
2-(4-chloroanilino)-N-methylnicotinamide has been extensively studied for its potential applications in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. In neuroscience, it has been shown to modulate the activity of ion channels and neurotransmitter receptors, which may have implications for the treatment of neurological disorders. In immunology, it has been found to inhibit the production of pro-inflammatory cytokines, which may have therapeutic potential for autoimmune diseases.
Eigenschaften
Produktname |
2-(4-chloroanilino)-N-methylnicotinamide |
|---|---|
Molekularformel |
C13H12ClN3O |
Molekulargewicht |
261.7 g/mol |
IUPAC-Name |
2-(4-chloroanilino)-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H12ClN3O/c1-15-13(18)11-3-2-8-16-12(11)17-10-6-4-9(14)5-7-10/h2-8H,1H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
WHXKDOBRSUPTLW-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CNC(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-3-pyridinol](/img/structure/B215215.png)
![2-[(2,6-Dichlorophenyl)amino]-pyridine-3-sulfonic acid](/img/structure/B215217.png)
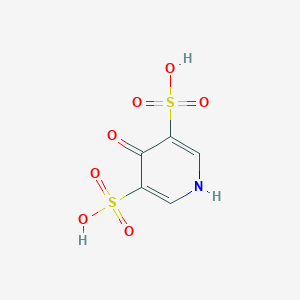
![5-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfonyl}pyridine](/img/structure/B215220.png)
![N-(5-amino-2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B215221.png)
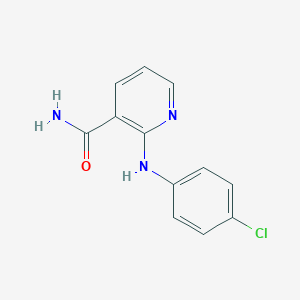
![4-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinamine](/img/structure/B215225.png)
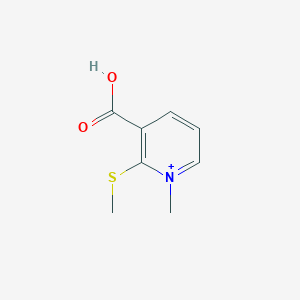
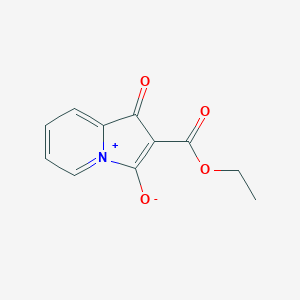
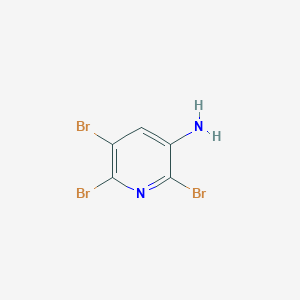
![1-Methyl-4-[3-(1-piperidinylsulfonyl)-2-pyridinyl]piperazine](/img/structure/B215230.png)
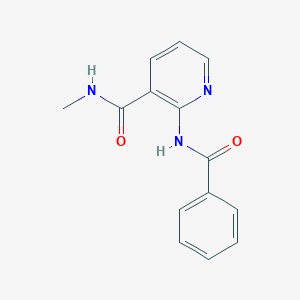
![6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide](/img/structure/B215234.png)
![2-[(4-Fluorophenyl)sulfanyl]-5-nitropyridine](/img/structure/B215236.png)